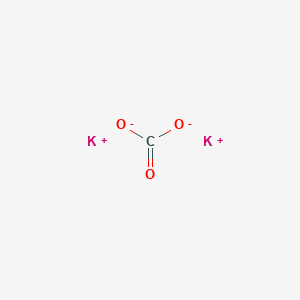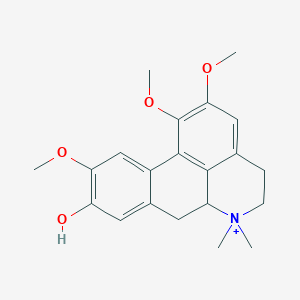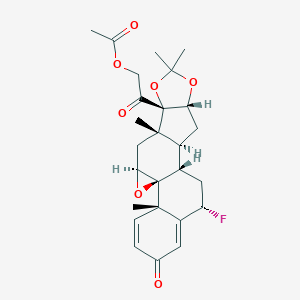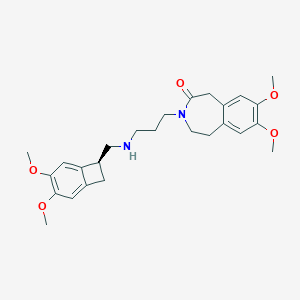
N-Demethylivabradin
Übersicht
Beschreibung
N-Demethylivabradine is an active metabolite of Ivabradine, a drug primarily used for the symptomatic treatment of chronic stable angina and heart failure. This compound is formed through the N-demethylation of Ivabradine and retains significant pharmacological activity. It has been shown to decrease heart rate by inhibiting the If (funny) channels in the sinoatrial node, similar to its parent compound .
Wissenschaftliche Forschungsanwendungen
N-Demethylivabradine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Ivabradine and its metabolites.
Biology: Studied for its effects on heart rate and potential therapeutic applications in cardiovascular diseases.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties in preclinical and clinical studies.
Industry: Utilized in the development of new cardiovascular drugs and as a tool for studying drug metabolism and interactions
Wirkmechanismus
Target of Action
N-Demethylivabradine, a metabolite of Ivabradine, primarily targets the funny current (If) in the sinoatrial nodal tissue . The If current is responsible for initiating the slow diastolic depolarization that leads to the generation of spontaneous action potentials, accounting for the automaticity of the sinoatrial node .
Mode of Action
N-Demethylivabradine interacts with its target by selectively inhibiting the If channels in a concentration-dependent manner . This inhibition results in a reduction in the slope of the diastolic depolarization of the pacemaker action potential, thereby slowing the heart rate .
Biochemical Pathways
Ivabradine’s action on the If channels in the sinoatrial node affects the heart’s automaticity, leading to a decrease in heart rate .
Pharmacokinetics
The pharmacokinetics of N-Demethylivabradine have been studied using high-performance liquid chromatography (HPLC) methods .
Result of Action
The primary result of N-Demethylivabradine’s action is a reduction in heart rate . This is achieved by slowing the rate of diastolic depolarization in the sinoatrial node, which in turn slows the generation of spontaneous action potentials . The molecular and cellular effects of N-Demethylivabradine’s action are likely to be similar to those of Ivabradine, given their similar mechanisms of action .
Action Environment
The action, efficacy, and stability of N-Demethylivabradine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes could potentially affect its pharmacokinetics . .
Biochemische Analyse
Biochemical Properties
N-Demethylivabradine interacts with various enzymes and proteins in the body. It is considered a potential marker substrate for evaluating CYP3A4 activity . This interaction can help predict the risk of developing adverse drug-drug interactions at this metabolic level .
Cellular Effects
The cellular effects of N-Demethylivabradine are primarily related to its impact on heart rate. In animal models, it has been shown to decrease heart rate by reducing sinus node activity . This suggests that N-Demethylivabradine may influence cell signaling pathways related to heart function.
Metabolic Pathways
N-Demethylivabradine is a metabolite of Ivabradine, suggesting that it’s part of the metabolic pathway involving the parent compound. Ivabradine is metabolized by the cytochrome P450 enzyme CYP3A4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethylivabradine involves the N-demethylation of Ivabradine. This process can be achieved using various demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent degradation of the product.
Industrial Production Methods: In an industrial setting, the production of N-Demethylivabradine would involve large-scale N-demethylation of Ivabradine using optimized reaction conditions to ensure high yield and purity. The process would include steps such as reaction monitoring, purification through chromatography, and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Demethylivabradine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: N-Demethylivabradine can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Ivabradine: The parent compound, which also inhibits If channels but has a methyl group attached to the nitrogen atom.
S-18982: Another metabolite of Ivabradine with similar pharmacological properties.
Uniqueness: N-Demethylivabradine is unique in its ability to retain significant pharmacological activity despite the removal of the methyl group. This structural modification allows for distinct pharmacokinetic properties and potentially different therapeutic applications compared to Ivabradine .
Eigenschaften
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQMGNXUIKUPAF-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215935-23-2 | |
| Record name | N-Demethylivabradine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215935232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DEMETHYLIVABRADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5FVD8PS01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Demethylivabradine in pharmaceutical research?
A1: N-Demethylivabradine is the primary metabolite of Ivabradine, a medication used to manage heart rate in certain heart conditions. Studying N-Demethylivabradine is crucial for understanding the pharmacokinetic profile of Ivabradine. The research article focuses on developing a reliable and sensitive method for simultaneous quantification of both Ivabradine and N-Demethylivabradine in human plasma using LC-MS/MS. [] This method is essential for pharmacokinetic studies, which investigate how a drug is absorbed, distributed, metabolized, and excreted by the body.
Q2: Can you explain the role of stable isotope labeled internal standard (SIL IS) in the analysis of Ivabradine and N-Demethylivabradine?
A2: The research article emphasizes the importance of using a SIL IS in the LC-MS/MS analysis of Ivabradine and its metabolite. [] A SIL IS is a chemically identical version of the analyte (Ivabradine in this case) but with some atoms replaced by stable isotopes. These isotopes create a mass difference detectable by the mass spectrometer, allowing for accurate quantification even in the presence of interfering substances. The study investigates the potential interaction between Ivabradine's isotope peak and the IS, concluding that this interaction doesn't compromise the analysis. [] This finding confirms the reliability and accuracy of the developed method for quantifying both Ivabradine and N-Demethylivabradine in biological samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


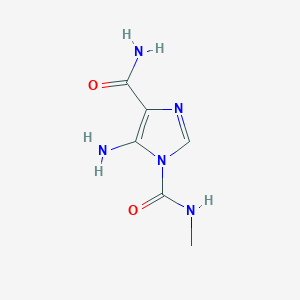



![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide](/img/structure/B104445.png)





